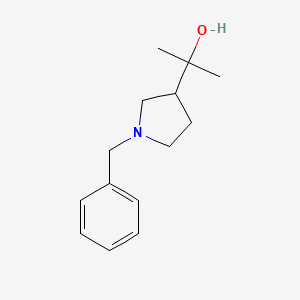
2-(1-Benzylpyrrolidin-3-yl)propan-2-ol
Overview
Description
2-(1-Benzylpyrrolidin-3-yl)propan-2-ol , also known by its chemical formula C14H21NO , is a compound with interesting pharmacological properties. It falls within the class of secondary amines and contains a pyrrolidine ring, a benzyl group, and a hydroxyl group. The compound’s systematic name reflects its structural features: a pyrrolidine ring substituted at the 1-position with a benzyl group and at the 2-position with a hydroxyl group.
Synthesis Analysis
The synthesis of 2-(1-Benzylpyrrolidin-3-yl)propan-2-ol involves several steps. While I don’t have access to specific papers, I can provide a general overview:
- Starting Materials : The synthesis typically begins with commercially available starting materials, such as pyrrolidine, benzyl bromide, and an appropriate alcohol.
- Benzylpyrrolidine Formation : Benzyl bromide reacts with pyrrolidine to form the benzylpyrrolidine intermediate.
- Hydroxylation : The benzylpyrrolidine intermediate undergoes hydroxylation at the 2-position using an oxidizing agent (e.g., sodium hydroxide and hydrogen peroxide) to yield 2-(1-Benzylpyrrolidin-3-yl)propan-2-ol .
Molecular Structure Analysis
The compound’s molecular structure consists of a pyrrolidine ring fused to a benzene ring (benzyl group) and a hydroxyl group. The benzyl group provides rigidity, while the pyrrolidine ring contributes to its biological activity.
Chemical Reactions Analysis
2-(1-Benzylpyrrolidin-3-yl)propan-2-ol can participate in various chemical reactions, including:
- Esterification : Reacting with carboxylic acids to form esters.
- Reduction : Conversion of the carbonyl group to an alcohol.
- Substitution Reactions : Substituting the benzyl group or the hydroxyl group.
Physical And Chemical Properties Analysis
- Physical State : It exists as a liquid at room temperature.
- Melting Point : Specific data is not available, but it likely has a melting point within a reasonable range.
- Solubility : Soluble in polar solvents like water and alcohols.
Safety And Hazards
- Hazard Statements : May cause skin and eye irritation. Handle with care.
- Toxicity : Specific toxicity data is not readily accessible, so caution is advised.
- Storage : Store at room temperature.
Future Directions
Research on 2-(1-Benzylpyrrolidin-3-yl)propan-2-ol should focus on:
- Biological Activity : Investigate its potential as a drug candidate.
- Structure-Activity Relationship : Explore modifications for improved efficacy.
- Toxicology Studies : Assess safety profiles.
properties
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-14(2,16)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESBVPBWOJMGFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN(C1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426005 | |
| Record name | 2-(1-benzylpyrrolidin-3-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzylpyrrolidin-3-yl)propan-2-ol | |
CAS RN |
351370-67-7 | |
| Record name | 2-(1-benzylpyrrolidin-3-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



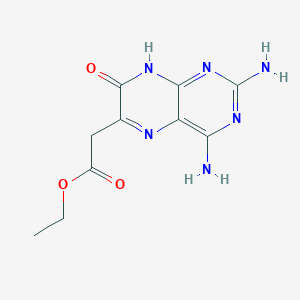
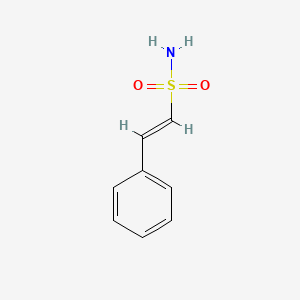
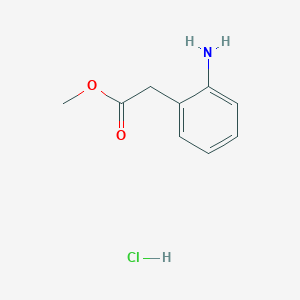
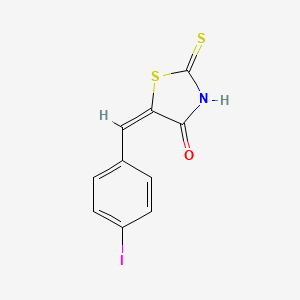
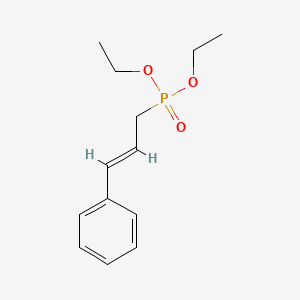

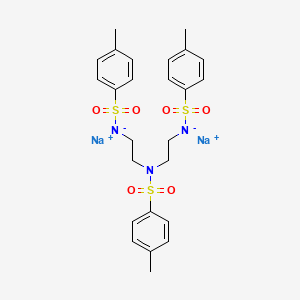

![6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1599382.png)
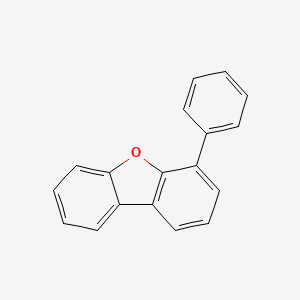
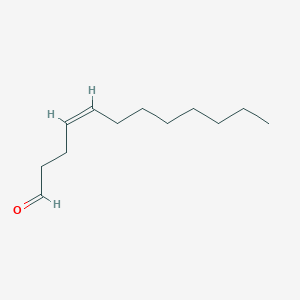

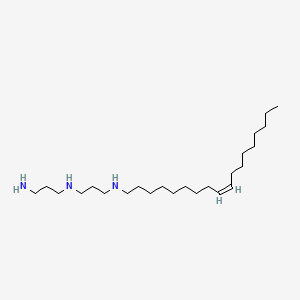
![Dibenzo[a,e]cyclooctene](/img/structure/B1599389.png)